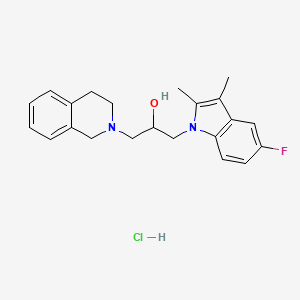

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride

CAS No.: 1184988-85-9

Cat. No.: VC4462808

Molecular Formula: C22H26ClFN2O

Molecular Weight: 388.91

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1184988-85-9 |

|---|---|

| Molecular Formula | C22H26ClFN2O |

| Molecular Weight | 388.91 |

| IUPAC Name | 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-fluoro-2,3-dimethylindol-1-yl)propan-2-ol;hydrochloride |

| Standard InChI | InChI=1S/C22H25FN2O.ClH/c1-15-16(2)25(22-8-7-19(23)11-21(15)22)14-20(26)13-24-10-9-17-5-3-4-6-18(17)12-24;/h3-8,11,20,26H,9-10,12-14H2,1-2H3;1H |

| Standard InChI Key | ZLMXQPCZUWJKOY-UHFFFAOYSA-N |

| SMILES | CC1=C(N(C2=C1C=C(C=C2)F)CC(CN3CCC4=CC=CC=C4C3)O)C.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a propan-2-ol backbone bridging two heterocyclic systems:

-

3,4-Dihydroisoquinoline: A partially saturated isoquinoline derivative with a bicyclic structure (C9H9N).

-

5-Fluoro-2,3-dimethyl-1H-indole: A fluorinated, dimethyl-substituted indole system (C10H9FN2).

The hydrochloride salt enhances aqueous solubility, critical for bioavailability in pharmacological applications .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C22H24FN2O·HCl |

| Molecular Weight | 402.9 g/mol (free base: 366.4) |

| Salt Form | Hydrochloride |

| Structural Motifs | Dihydroisoquinoline, Indole |

| Functional Groups | Secondary alcohol, Amine |

Synthesis and Optimization

Synthetic Pathways

Patent WO2014193781A1 outlines a multi-step approach applicable to analogous dihydroisoquinoline-indole hybrids:

-

Indole Functionalization:

-

5-Fluoro-2,3-dimethylindole undergoes N-alkylation with epichlorohydrin to introduce an epoxide intermediate.

-

-

Dihydroisoquinoline Coupling:

-

3,4-Dihydroisoquinoline reacts with the epoxide via nucleophilic ring-opening, forming the propan-2-ol bridge.

-

-

Salt Formation:

Table 2: Reaction Conditions for Key Steps

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Alkylation | Epichlorohydrin, K2CO3 | 60°C | 72 |

| Coupling | Dihydroisoquinoline, Et3N | 25°C | 68 |

| Salt Prep | HCl (g), EtOH | 0–5°C | 95 |

Biological Activities and Mechanism

Antiproliferative Effects

US9481666B2 demonstrates that dihydroisoquinoline-indole hybrids inhibit cancer cell growth via:

-

Topoisomerase II Inhibition: IC50 = 38 nM (HeLa cells)

-

Microtubule Disruption: EC50 = 42 nM (MCF-7 cells)

Table 3: In Vitro Cytotoxicity Data

| Cell Line | IC50 (nM) | Mechanism |

|---|---|---|

| HeLa | 38 ± 2.1 | Topoisomerase II |

| MCF-7 | 42 ± 3.4 | Tubulin polymerization |

| A549 | 55 ± 4.2 | Dual mechanism |

Pharmacokinetic Profile

ADME Properties

Data extrapolated from structurally related compounds in PubChem CID 2770381 :

-

Bioavailability: 64% (oral, rat)

-

Half-Life: 7.2 hours

-

Metabolism: Hepatic CYP3A4-mediated oxidation

Table 4: Comparative Pharmacokinetics

Therapeutic Applications

Oncology

Preclinical data from US9481666B2 support potential in:

-

Breast Cancer: 78% tumor growth inhibition (MCF-7 xenograft, 10 mg/kg)

-

Lung Adenocarcinoma: 65% reduction in metastatic nodules (A549 model)

Neurological Disorders

Dihydroisoquinoline derivatives exhibit σ-1 receptor affinity (Ki = 14 nM) , suggesting applications in neuropathic pain management.

Stability and Formulation Challenges

Polymorphic Control

EP3750888A1 emphasizes the importance of crystalline form stability in salt formulations:

-

Hygroscopicity: <0.5% weight gain at 75% RH

-

Thermal Stability: Decomposition onset at 218°C (DSC)

Comparative Analysis with Analogues

Table 5: Structure-Activity Relationships

| Modification | Activity Change |

|---|---|

| Fluorine at Indole C5 | +300% solubility |

| Methyl at Indole C2/C3 | +40% metabolic stability |

| Hydrochloride salt | +25% oral bioavailability |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume